2,4-difluoro-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}benzene-1-sulfonamide
Description
This compound features a complex tricyclic core (tricyclo[9.4.0.0³,⁸]pentadeca-hexaen) with a sulfonamide group at position 13 and a 2,4-difluorophenyl substituent.
Properties
IUPAC Name |
2,4-difluoro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N2O4S/c1-11-2-5-18-16(8-11)23-20(25)14-10-13(4-6-17(14)28-18)24-29(26,27)19-7-3-12(21)9-15(19)22/h2-10,24H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRINYFJHSYJQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Fluorination Patterns
- 4-Fluoro-N-{9-Methyl-10-Oxo-2-Oxa-9-Azatricyclo[9.4.0.0³,⁸]Pentadeca-1(11),3(8),4,6,12,14-Hexaen-13-Yl}Benzene-1-Sulfonamide (RN: 922136-07-0)
- Key Difference : Single fluorine substitution at the para position (vs. 2,4-difluoro in the target compound).
- Implications : Reduced steric bulk and altered electron-withdrawing effects may decrease binding affinity to hydrophobic pockets compared to the difluoro analogue. Computational studies (Tanimoto coefficients) suggest ~85% similarity in Morgan fingerprints, but the difluoro variant likely exhibits higher lipophilicity (clogP +0.3) .
Tricyclic Antidepressants (TCAs) with Shared Core Motifs
- Nortriptyline Hydrochloride Structure: Tricyclo[9.4.0.0³,⁸]pentadeca-hexaen core with a methylamine side chain. Mechanism: Serotonin/norepinephrine reuptake inhibition via planar tricyclic interaction with transporter proteins. Comparison: The target compound’s sulfonamide group may enable distinct binding modes (e.g., hydrogen bonding to catalytic residues) compared to TCAs’ alkylamine side chains .
Protriptyline Hydrochloride
Perfluorinated Benzenesulfonamides
- 4-[[Pentafluoroethyl]Oxy]-N-[Triethoxysilylpropyl]Benzenesulfonamide (RN: 52026-59-2)
Computational Similarity Analysis
Tanimoto Coefficient and Morgan Fingerprints
- The target compound shows 70–90% similarity to TCAs and fluorinated sulfonamides in Morgan fingerprints (radius 2, 2048 bits). However, Murcko scaffold analysis highlights divergent functional groups: sulfonamide vs. TCAs’ tertiary amines .
Predicted Pharmacokinetic Properties
| Property | Target Compound | 4-Fluoro Analogue | Nortriptyline |
|---|---|---|---|
| clogP | 3.1 | 2.8 | 4.5 |
| logS (aq. sol.) | −3.5 | −3.2 | −4.8 |
| H-bond Donors | 2 | 2 | 1 |
| Topological PSA (Ų) | 85.7 | 85.7 | 12.3 |
The target’s lower clogP vs. TCAs suggests improved solubility, while its polar surface area (PSA) aligns with sulfonamide-containing CNS drugs (PSA 60–90 Ų) .
Functional Implications of Structural Differences
- mono-fluoro analogues .
- Sulfonamide vs. Amine Moieties : Sulfonamides exhibit stronger hydrogen-bond acceptor capacity (e.g., to backbone NH of proteins) compared to TCAs’ protonated amines, suggesting divergent target profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
